2-CHLORO-N-[4'-(2-CHLOROBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE
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Overview
Description
2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE is an organic compound with the molecular formula C28H22Cl2N2O2. It is a derivative of benzamide and is characterized by the presence of two chlorine atoms and a biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 4-chloroaniline.
Reaction Conditions: The reaction between 2-chlorobenzoyl chloride and 4-chloroaniline is carried out in the presence of a base such as triethylamine. This results in the formation of 2-chloro-N-(4-chlorophenyl)benzamide.
Coupling Reaction: The next step involves the coupling of 2-chloro-N-(4-chlorophenyl)benzamide with 3,3’-dimethyl-[1,1’-biphenyl]-4-amine.
Chemical Reactions Analysis
2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Scientific Research Applications
2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE can be compared with other similar compounds, such as:
2-Chloro-N-(4-chlorophenyl)benzamide: This compound has a similar structure but lacks the biphenyl moiety.
2-Chloro-N-[4-(4-methylpiperazino)phenyl]benzamide: This compound contains a piperazine ring instead of the biphenyl structure.
The uniqueness of 2-CHLORO-N-[4’-(2-CHLOROBENZAMIDO)-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL]BENZAMIDE lies in its biphenyl structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O2/c1-17-15-19(11-13-25(17)31-27(33)21-7-3-5-9-23(21)29)20-12-14-26(18(2)16-20)32-28(34)22-8-4-6-10-24(22)30/h3-16H,1-2H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQBPIUHODJJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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